magnesium;hydroxymethanesulfinate
Description
Scope and Significance of Hydroxymethanesulfinate Chemistry
Hydroxymethanesulfinate chemistry centers around the anion HOCH₂SO₂⁻, which is the adduct of formaldehyde (B43269) and the sulfoxylate (B1233899) anion (SO₂²⁻). Salts containing this anion are notable for their reducing properties and their ability to act as a stable source of the otherwise labile sulfoxylate ion. The significance of this chemical family lies primarily in its industrial applications, where these compounds serve as powerful yet controllable reducing agents. The most well-documented and widely used member of this class is sodium hydroxymethanesulfinate. Its applications span various sectors, including the textile industry for vat dyeing and printing, and in polymer chemistry as a component of redox initiation systems for emulsion polymerization. The chemistry is particularly valued for its effectiveness in aqueous systems and its stability under alkaline conditions.
Overview of Metal Hydroxymethanesulfinate Derivatives
The hydroxymethanesulfinate anion can form salts with various metal cations. The most commercially and scientifically prominent derivative is the sodium salt, sodium hydroxymethanesulfinate (Na⁺HOCH₂SO₂⁻), commonly sold as its dihydrate. nih.gov Other metal derivatives, such as those with zinc, are known to be intermediates in some synthetic pathways. nih.gov The properties and applications of these metal derivatives can be influenced by the nature of the cation, although research and documentation are heavily skewed towards the sodium salt. The magnesium salt, magnesium;hydroxymethanesulfinate, is listed in chemical databases, which points to its existence, but detailed studies on its specific characteristics and applications are not widely available in scientific literature.
Historical Context of Hydroxymethanesulfinate Research
The study of hydroxymethanesulfinates dates back to the early 20th century, driven by the needs of the burgeoning synthetic dye industry. Sodium hydroxymethanesulfinate was developed as a more stable alternative to other reducing agents used in dyeing processes. nih.gov Early patents from the first decade of the 1900s describe the synthesis of zinc formaldehydesulfoxylate, which could then be converted to the sodium salt. nih.gov Subsequent research in the following decades refined the synthesis, often involving the reaction of formaldehyde with a source of sulfur dioxide and a reducing metal like zinc dust, or later, from sodium dithionite (B78146) and formaldehyde. nih.gov This historical development underscores the long-standing industrial importance of this class of compounds, particularly the sodium derivative, as a cornerstone of specific chemical manufacturing processes.
Properties
CAS No. |
64310-27-6 |
|---|---|
Molecular Formula |
C2H6MgO6S2 |
Molecular Weight |
214.5 g/mol |
IUPAC Name |
magnesium;hydroxymethanesulfinate |
InChI |
InChI=1S/2CH4O3S.Mg/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |
InChI Key |
OUFLXVPJBFTVKC-UHFFFAOYSA-L |
Canonical SMILES |
C(O)S(=O)[O-].C(O)S(=O)[O-].[Mg+2] |
Related CAS |
79-25-4 (Parent) |
Origin of Product |
United States |
Synthesis Methodologies of Hydroxymethanesulfinates
General Synthetic Pathways to Hydroxymethanesulfinates
The formation of the hydroxymethanesulfinate ion is typically achieved through the reduction of a sulfur-oxygen compound in the presence of formaldehyde (B43269).
Synthesis from Dithionite (B78146) and Formaldehyde
The most prevalent and commercially significant method for producing hydroxymethanesulfinates involves the reaction of a dithionite salt with formaldehyde in an aqueous solution. ontosight.aiwikipedia.org This reaction is a cornerstone of industrial production, particularly for sodium hydroxymethanesulfinate.
This pathway is valued for its high yield and the relative stability of the resulting hydroxymethanesulfinate product compared to the dithionite precursor, which is highly sensitive to oxygen. ontosight.ai The hydroxymethanesulfinate ion itself is in equilibrium with formaldehyde and sulfite (B76179) in solution; however, the addition of excess formaldehyde can shift the equilibrium toward the product, enhancing its stability for storage and use. ontosight.aiwikipedia.org
Alternative Synthetic Routes
Historically, before the widespread industrial use of sodium dithionite, alternative methods were employed. One notable early synthesis involved the use of zinc dust as the reducing agent. nih.gov In this process, sulfur dioxide (SO₂) is reduced by zinc dust in the presence of formaldehyde. nih.gov
This method first produces a zinc salt of hydroxymethanesulfinic acid (zinc hydroxymethanesulfoxylate). The general steps can be summarized as:
Reduction of SO₂: Zinc dust reacts with sulfur dioxide and formaldehyde.
Formation of Zinc Salt: This reaction yields zinc formaldehydesulfoxylate.
Conversion (Optional): The resulting zinc salt can then be converted to other metal salts, such as the sodium salt, by reacting it with a suitable base like sodium hydroxide (B78521) or sodium carbonate. nih.gov
The reaction with zinc dust can be represented as:
This route highlights the versatility of using different reducing agents and starting materials to achieve the desired hydroxymethanesulfinate product.
Metal-Specific Synthesis Considerations for Hydroxymethanesulfinates
The cation associated with the hydroxymethanesulfinate anion is determined by the starting materials used in the synthesis.
Synthesis of Sodium Hydroxymethanesulfinate (Rongalite)
Sodium hydroxymethanesulfinate, widely known by its trade name Rongalite, is the most common and extensively studied salt of this class. wikipedia.org Its synthesis is a well-established industrial process.
The primary manufacturing method involves reacting sodium dithionite (Na₂S₂O₄) with formaldehyde in water. ontosight.aiwikipedia.org
Reaction: Na₂S₂O₄ + 2CH₂O + H₂O → NaHOCH₂SO₂ + NaHOCH₂SO₃ ontosight.ai
The reaction proceeds quantitatively, making it a reliable production method. ontosight.ai The product, Rongalite, is typically sold as a stable dihydrate (NaHOCH₂SO₂·2H₂O) and is valued for its ability to act as a source of the reducing sulfoxylate (B1233899) ion (SO₂²⁻) upon acidification. ontosight.aiwikipedia.org
| Reactant | Formula | Role |
| Sodium Dithionite | Na₂S₂O₄ | Source of dithionite ion |
| Formaldehyde | CH₂O | Reactant |
| Water | H₂O | Solvent |
| Product | Formula | Common Name |
| Sodium Hydroxymethanesulfinate | NaHOCH₂SO₂ | Rongalite |
| Sodium Hydroxymethanesulfonate | NaHOCH₂SO₃ | Byproduct |
Synthesis of Zinc Hydroxymethanesulfoxylate
Zinc hydroxymethanesulfoxylate (often referred to as zinc formaldehyde sulfoxylate) is another important compound in this family, marketed under trade names like Decroline and Safolin. ontosight.ai Its synthesis can be achieved directly using the alternative pathway involving zinc.
In this method, zinc dust acts as the reducing agent for sulfur dioxide in the presence of formaldehyde. nih.gov
Reaction: Zn + 2SO₂ + 2CH₂O → Zn(HOCH₂SO₂)₂
This synthesis was described in early 20th-century patents and represents a foundational method for producing hydroxymethanesulfinate salts before the optimization of dithionite-based processes. nih.gov The resulting zinc complex is used as an additive in polymers and textiles. ontosight.ai
Theoretical Considerations for Magnesium Hydroxymethanesulfinate Formation Pathways
While sodium and zinc hydroxymethanesulfinates are well-documented, specific synthesis routes for magnesium hydroxymethanesulfinate, Mg(HOCH₂SO₂)₂, are not established in readily available literature. However, its formation can be theorized based on known chemical principles. Two potential pathways are plausible:
Pathway 1: Direct Synthesis from Magnesium Dithionite
This pathway is analogous to the industrial synthesis of Rongalite. It would involve reacting magnesium dithionite (MgS₂O₄) with formaldehyde.
Theoretical Reaction: MgS₂O₄ + 2CH₂O + H₂O → Mg(HOCH₂SO₂)₂ (assuming a byproduct is not formed or is separated)
The feasibility of this route is contingent on the availability and stability of magnesium dithionite. Magnesium dithionite is known as a chemical compound and reducing agent, but it is also described as relatively unstable. Its successful use would depend on controlling reaction conditions to favor the formation of the hydroxymethanesulfinate adduct over the decomposition of the dithionite precursor.
Pathway 2: Salt Metathesis (Double Displacement) Reaction
A more practical theoretical approach would be a salt metathesis reaction, which involves the exchange of ions between two soluble salts in a solution to form a new, often insoluble, product. wikipedia.orgchemeurope.com This method would use the readily available sodium hydroxymethanesulfinate (Rongalite) and a soluble magnesium salt, such as magnesium chloride (MgCl₂) or magnesium sulfate (B86663) (MgSO₄).
Theoretical Reaction: 2NaHOCH₂SO₂(aq) + MgCl₂(aq) → Mg(HOCH₂SO₂)₂(s/aq) + 2NaCl(aq)
The success of this reaction hinges on the solubility difference between the reactants and products. chemeurope.com If magnesium hydroxymethanesulfinate is less soluble in the reaction medium than sodium chloride, it would precipitate out of the solution, driving the reaction to completion. The choice of solvent and temperature would be critical parameters to optimize the yield and purity of the desired magnesium salt.
| Theoretical Pathway | Key Reactants | Principle | Key Challenge |
| Direct Synthesis | Magnesium Dithionite, Formaldehyde | Analogy to Rongalite synthesis | Stability and reactivity of magnesium dithionite |
| Salt Metathesis | Sodium Hydroxymethanesulfinate, Soluble Magnesium Salt (e.g., MgCl₂) | Double displacement reaction | Favorable solubility difference to allow precipitation of the product |
Reaction Mechanisms and Chemical Transformations of Hydroxymethanesulfinates
Redox Chemistry and Reducing Agent Properties
Hydroxymethanesulfinates are well-established as effective reducing agents in organic chemistry. atamanchemicals.comwikipedia.org Their reducing power stems from their ability to generate the highly reactive sulfoxylate (B1233899) ion (SO₂²⁻) or related radical species upon decomposition, particularly in acidic or aqueous environments. atamanchemicals.comwikipedia.org
Electron Transfer Mechanisms
The reductive capability of the hydroxymethanesulfinate anion is rooted in its ability to participate in electron transfer processes. The decomposition of hydroxymethanesulfinate is a complex process that can proceed through several pathways, often involving radical intermediates.
The primary mechanism involves the generation of the sulfoxylate dianion (SO₂²⁻) or its protonated form, HSO₂⁻, which are powerful one-electron donors. atamanchemicals.comwikipedia.org This process is often described as a single-electron transfer (SET) mechanism. youtube.comsigmaaldrich.com In aqueous solutions, hydroxymethanesulfinate can decompose to produce the sulfite (B76179) radical anion (SO₃⁻•), which has been detected as an intermediate. nih.govresearchgate.net The decomposition in the presence of air involves an initial induction period where dissolved oxygen is consumed, followed by the formation of dithionite (B78146) (S₂O₄²⁻), another potent reducing species. nih.govresearchgate.net This suggests a cascade of radical reactions initiated by the interaction of hydroxymethanesulfinate with oxygen.
Applications in Reductive Transformations
The reducing properties of hydroxymethanesulfinates are harnessed in various synthetic applications. A significant use is the chemoselective reduction of α-keto esters and α-keto amides to the corresponding α-hydroxy derivatives. organic-chemistry.org This transformation is notable for proceeding without the need for transition metal catalysts or metal hydride reagents, and it tolerates a wide range of other functional groups such as halides, alkenes, and nitriles. organic-chemistry.org
Other important reductive applications include:
Reductive Dehalogenation: It is used for the dehalogenation of α-halo ketones and the debromination of vicinal dibromoalkanes. sigmaaldrich.com
Reduction of Elements: It can reduce elemental selenium and tellurium into soluble polyselenides (Na₂Seₓ) and polytellurides (Na₂Teₓ), respectively. atamanchemicals.com
Redox-Initiator Systems: It serves as the reducing component in redox-initiator systems for initiating emulsion polymerization, often paired with an oxidizing agent like t-butyl peroxide. atamanchemicals.comwikipedia.org
The following table summarizes selected reductive transformations using sodium hydroxymethanesulfinate (Rongalite) as the source of the reactive anion.
| Substrate | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-oxo-2-phenylacetate (α-keto ester) | Ethyl 2-hydroxy-2-phenylacetate (α-hydroxy ester) | Rongalite, H₂O/THF, 70 °C | 95% | organic-chemistry.org |
| 2-Oxo-2-phenyl-N-phenylacetamide (α-keto amide) | 2-Hydroxy-2-phenyl-N-phenylacetamide (α-hydroxy amide) | Rongalite, H₂O/THF, 70 °C | 94% | organic-chemistry.org |
| 2-Bromo-1-phenylethanone (α-halo ketone) | Acetophenone | Rongalite, Ethanol, Reflux | High | researchgate.net |
| 1,2-Dibromo-1,2-diphenylethane (vicinal dibromide) | Stilbene | Rongalite, DMF | High | sigmaaldrich.com |
Nucleophilic Reactivity and Derivatization
Beyond its role as a reductant, the hydroxymethanesulfinate anion is a versatile sulfur-based nucleophile. It can act as a source of the SO₂²⁻ dianion, enabling the introduction of sulfonyl (–SO₂–) groups into organic molecules. atamanchemicals.comwikipedia.org
Alkylation Reactions and Sulfone Formation
One of the most prominent applications of hydroxymethanesulfinates in organic synthesis is the preparation of sulfones. researchgate.netrsc.org The reaction involves the nucleophilic substitution of a leaving group, typically a halide, by the hydroxymethanesulfinate anion. atamanchemicals.com This method provides a direct route to symmetrical and unsymmetrical sulfones from readily available alkylating agents.
The mechanism is thought to proceed via one of two pathways. The first involves a direct nucleophilic attack of the hydroxymethanesulfinate anion on the alkyl halide, followed by the elimination of a formaldehyde (B43269) molecule to generate a sulfinate intermediate, which is then alkylated a second time. An alternative pathway suggests the initial decomposition of hydroxymethanesulfinate to form the sulfinate anion (HSO₂⁻), which then acts as the nucleophile in a double alkylation sequence.
A general reaction scheme for the formation of a symmetrical sulfone is: 2 R-X + [HOCH₂SO₂]⁻ → R-SO₂-R + H₂CO + X⁻ + HX
This reaction is highly effective for synthesizing a variety of sulfones, including cyclic sulfones from dihalides.
| Alkylating Agent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | Dibenzyl sulfone | Rongalite, aq. DMF, KHCO₃, 120 °C | 88% | atamanchemicals.com |
| 1,5-Dibromopentane | Thiacyclohexane-1,1-dioxide | Rongalite, DMF | 43% | |
| α,α'-Dibromo-o-xylene | 2,3-Dihydro-1H-benzo[c]thiophene-2,2-dioxide | Rongalite, aq. DMF, 40 °C, then reflux in benzene | High | |
| Ethyl iodide | Diethyl sulfone | Rongalite, Ethanol/H₂O | Good |
Formation of Sulfinate Esters
While the hydroxymethanesulfinate anion typically reacts as a sulfur nucleophile, competing O-alkylation can occur, leading to the formation of isomeric sulfinate esters as byproducts. atamanchemicals.comwikipedia.org In this reaction, the alkylating agent attacks one of the oxygen atoms of the sulfinate group instead of the sulfur atom.
The formation of sulfinate esters is generally a minor pathway, especially with activated substrates like benzylic and allylic halides where S-alkylation is highly favored. rsc.org However, with certain substrates, such as α,α'-dibromo-o-xylene, the formation of both the sulfone and the isomeric sulfinate ester has been observed. atamanchemicals.com The ratio of S- to O-alkylation is dependent on the specific reactants and reaction conditions. Recent synthetic methods have focused on developing ways to selectively synthesize sulfinate esters, though typically using sulfinic acids or their derivatives rather than hydroxymethanesulfinates. nih.govrsc.orgorganic-chemistry.org
Reactions with Carbonyl Compounds
The interaction of hydroxymethanesulfinates with simple aldehydes and ketones is dominated by its reducing properties, as detailed in Section 3.1.2. The primary reaction is the reduction of the carbonyl group, particularly in α-keto functionalized molecules, to the corresponding alcohol. organic-chemistry.org
The hydroxymethanesulfinate anion itself is formed from the reaction of a dithionite salt with the carbonyl compound formaldehyde. wikipedia.org In solution, the hydroxymethanesulfinate ion exists in equilibrium with formaldehyde and sulfite. wikipedia.org This equilibrium means that while direct nucleophilic addition to an external carbonyl group to form a stable adduct is not its primary mode of reactivity, its decomposition products can interact with carbonyls. For instance, reactions with aldehydes and ketones using reagents like 2,4-dinitrophenylhydrazine (B122626) lead to the formation of hydrazones, which is a characteristic test for the carbonyl group, but this does not directly involve hydroxymethanesulfinate as the nucleophile. libretexts.org Similarly, reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632) form oximes. libretexts.orgyoutube.comquora.com The main role of hydroxymethanesulfinate in the context of carbonyl compounds remains that of a reducing agent.
Based on a comprehensive review of scientific literature, there is no available research data specifically detailing the reaction mechanisms, chemical transformations, or decomposition pathways for the compound magnesium;hydroxymethanesulfinate . The existing body of scientific work on hydroxymethanesulfinates is focused almost exclusively on its sodium salt, sodium hydroxymethanesulfinate (commonly known as Rongalite).
Therefore, it is not possible to provide a scientifically accurate article on this compound that adheres to the requested outline, as the specific decomposition pathways, reaction kinetics, and pH dependence for this particular salt have not been documented in published studies. Information regarding the influence of the magnesium cation on the behavior of the hydroxymethanesulfinate anion is not available.
All detailed research concerning decomposition in acidic media, aerobic decomposition, formation of reactive oxygen species, and reaction kinetics pertains to sodium hydroxymethanesulfinate. Extrapolating this data to the magnesium salt without experimental evidence would be scientifically unsound.
Should research on this compound become available, this article can be generated. At present, the specific inquiries regarding its chemical behavior cannot be answered.
Autocatalytic Reaction Systems and Oscillatory Phenomena of this compound
The reaction dynamics of hydroxymethanesulfinate, formed from the reaction of formaldehyde and sulfite species, are a key area of study in nonlinear chemical kinetics. The system is particularly noted for its autocatalytic nature, which can give rise to complex behaviors such as chemical clocks and oscillatory phenomena. While the majority of research has been conducted using sodium salts, the fundamental principles of these reaction systems are applicable to magnesium hydroxymethanesulfinate, with the cation potentially influencing reaction rates and equilibria.
Hydroxymethanesulfinate in Chemical Clock Reactions
The hydroxymethanesulfinate system is a classic example of a pH-driven chemical clock, often referred to as the "formaldehyde-sulfite" or "methylene glycol-sulfite" (MGS) clock reaction. This reaction is characterized by an induction period with a relatively stable pH, followed by a sudden and significant increase in pH. This dramatic change signals the "ticking" of the clock.
The underlying mechanism of this clock reaction involves a series of interconnected equilibria and reactions. In an aqueous solution, formaldehyde exists in equilibrium with its hydrated form, methylene (B1212753) glycol. The key reactions in a system initially containing bisulfite (HSO₃⁻) are as follows:
Dehydration of Methylene Glycol: CH₂(OH)₂ ⇌ HCHO + H₂O This initial step is often rate-determining.
Formation of Hydroxymethanesulfinate: HCHO + SO₃²⁻ → HOCH₂SO₃⁻ Formaldehyde reacts with sulfite ions (SO₃²⁻) to produce hydroxymethanesulfinate.
Autocatalytic Step and pH Control: HCHO + SO₃²⁻ + H₂O → HOCH₂SO₃⁻ + OH⁻ The reaction of formaldehyde with sulfite also produces hydroxide (B78521) ions (OH⁻). In the presence of a bisulfite buffer, these hydroxide ions are neutralized: HSO₃⁻ + OH⁻ ⇌ SO₃²⁻ + H₂O
The induction period is maintained as long as there is sufficient bisulfite to buffer the system and neutralize the produced hydroxide ions. The clock "goes off" when the bisulfite reservoir is depleted. At this point, the continued production of hydroxide ions from the primary reaction is no longer buffered, leading to a rapid and sharp increase in the solution's pH. flinnsci.comflinnsci.ca This autocatalytic feedback, where a product (OH⁻) accelerates its own production rate (by shifting the HSO₃⁻/SO₃²⁻ equilibrium), is the hallmark of this chemical clock. mdpi.com
The duration of the induction period can be precisely controlled by varying the initial concentrations of the reactants. For instance, increasing the initial concentration of bisulfite will lengthen the induction period as there is more buffer to neutralize the hydroxide ions. Conversely, increasing the concentration of formaldehyde or sulfite will shorten the clock time by accelerating the rate of the main reaction. rsc.org
While specific kinetic data for the magnesium hydroxymethanesulfinate system is not extensively documented in publicly available research, the principles derived from studies using sodium salts are generally applicable. The magnesium ion (Mg²⁺) would serve as the counter-ion to the sulfite, bisulfite, and hydroxymethanesulfinate anions. The effect of the divalent magnesium cation on the ionic strength and specific ion interactions within the solution could potentially influence the reaction rates and the precise timing of the clock reaction compared to systems with monovalent cations like sodium.
Table 1: Factors Influencing the Induction Period of the Formaldehyde-Sulfite Clock Reaction
| Parameter Varied | Effect on Induction Period (t_clock) | Scientific Reason |
| Increase in initial [HSO₃⁻] | Increases | A larger reservoir of the buffering species is available to neutralize the autocatalytically produced OH⁻ ions, delaying the sharp pH rise. |
| Increase in initial [HCHO] | Decreases | A higher concentration of formaldehyde increases the rate of the main reaction, leading to a faster depletion of the bisulfite buffer. rsc.org |
| Increase in initial [SO₃²⁻] | Decreases | A higher concentration of sulfite accelerates the primary reaction with formaldehyde, shortening the time to exhaust the bisulfite buffer. rsc.org |
| Increase in Temperature | Decreases | Reaction rates generally increase with temperature, leading to a faster consumption of reactants and a shorter induction period. |
This table is based on the general principles of the formaldehyde-sulfite clock reaction, typically studied with sodium salts. The qualitative effects are expected to be similar for a magnesium-based system.
Design of Self-Propagating Chemical Fronts
The autocatalytic nature of the hydroxymethanesulfinate system and the associated sharp pH change make it a theoretical candidate for the creation of self-propagating chemical fronts in reaction-diffusion systems. A chemical front is a transitional zone in a medium that separates regions of different chemical compositions and propagates through the medium as a wave.
The design of such a front would rely on coupling the chemical reaction with diffusion. In an unstirred medium, if a localized "trigger" initiates the autocatalytic production of hydroxide ions, this region will experience a rapid pH increase. This change in pH can then diffuse to adjacent, unreacted regions of the medium. The arrival of this pH change can initiate the reaction in the new region, leading to a self-sustaining propagation of the reaction zone.
Theoretically, a self-propagating front based on magnesium hydroxymethanesulfinate could be designed as follows:
Reaction Medium: A gel or other unstirred medium would be prepared containing the reactants: a magnesium bisulfite/sulfite buffer and formaldehyde. The initial pH would be in the buffered, acidic-to-neutral range.
Initiation: The reaction would be initiated at a specific point, for example, by locally introducing a small amount of a basic solution. This would trigger the autocatalytic production of hydroxide ions in that localized area.
Propagation: The locally generated hydroxide ions, and the associated high pH zone, would diffuse outwards. As this high pH front reaches neighboring regions of the medium, it would accelerate the reaction of formaldehyde and sulfite, leading to further hydroxide production. This positive feedback loop between reaction and diffusion would cause the front to propagate through the medium. The speed and stability of the front would depend on the initial concentrations of the reactants and their diffusion coefficients.
While the concept is well-established in other chemical systems, such as iodate-arsenous acid or acid-catalyzed reactions, specific experimental realizations and detailed research on self-propagating fronts driven by the formaldehyde-sulfite system are not extensively documented in the reviewed scientific literature. The principles of reaction-diffusion dynamics suggest its feasibility, but further research would be required to establish the specific conditions and parameters for creating stable, propagating chemical fronts with magnesium hydroxymethanesulfinate.
Advanced Analytical Methodologies for Hydroxymethanesulfinate Species
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural features and reactive nature of hydroxymethanesulfinate. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its composition, structure, and behavior in different chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. wikipedia.org It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon-¹³ (¹³C NMR), within a molecule. wikipedia.orgmit.edu For the hydroxymethanesulfinate anion (HOCH₂SO₂⁻), NMR spectroscopy can definitively confirm its structure.
In ¹H NMR spectroscopy, the protons of the methylene (B1212753) group (CH₂) flanked by the hydroxyl (OH) and sulfinate (SO₂⁻) groups would be expected to produce a distinct signal. The chemical shift (δ) of this signal is influenced by the electronegativity of the neighboring oxygen and sulfur atoms. Quantitative NMR (qNMR) can also be employed to determine the concentration of magnesium;hydroxymethanesulfinate in a sample by comparing the integral of its characteristic peak to that of a known internal standard. wikipedia.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between the hydrogen and carbon atoms within the hydroxymethanesulfinate anion. mit.eduresearchgate.net
Table 1: Predicted NMR Signals for the Hydroxymethanesulfinate Anion
| Nucleus | Functional Group | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |
| ¹H | -CH₂- | 4.0 - 5.0 | Singlet |
| ¹³C | -CH₂- | 60 - 70 | - |
Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and are subject to solvent effects and the influence of the magnesium cation.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for studying the kinetics of chemical reactions in solution. chemsrc.comthegoodscentscompany.com This technique measures the absorption of UV or visible light by a substance as a function of wavelength. The hydroxymethanesulfinate ion is known to be unstable in solution, decomposing into formaldehyde (B43269) and sulfite (B76179). wikipedia.org The rate of this decomposition can be monitored using UV-Vis spectrophotometry.
Although the hydroxymethanesulfinate ion itself may not have a strong chromophore for direct detection in the UV-Vis range, its decomposition products or reactants can be monitored. For instance, the formation of sulfite or the consumption of formaldehyde can be followed if they are derivatized to form colored compounds or if they have a distinct UV absorbance. researchgate.net A kinetic model for the decomposition of sodium hydroxymethanesulfinate in aqueous solution has been developed, where UV absorption spectrometry was used to measure the concentration of bisulfite in thermal equilibrium with formaldehyde and hydroxymethanesulfonate. researchgate.net
Kinetic studies using UV-Vis spectrophotometry can provide crucial data on the reaction rates, rate constants, and the influence of factors such as pH and temperature on the stability of this compound. chemsrc.comresearchgate.net
Table 2: Parameters for Kinetic Analysis of Hydroxymethanesulfinate Decomposition via UV-Vis Spectrophotometry
| Parameter | Description | Typical Measurement |
| Wavelength (λ) | The wavelength at which the change in absorbance is monitored. | Dependent on the absorbing species being monitored. |
| Absorbance (A) | The amount of light absorbed by the solution. | Measured over time. |
| Rate Constant (k) | A measure of the reaction rate. | Calculated from the change in absorbance over time. |
| Half-life (t₁/₂) | The time required for the concentration of the reactant to decrease to half its initial value. | Determined from the kinetic data. |
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. acs.orgacs.org The decomposition of hydroxymethanesulfinate, particularly under certain conditions like in the presence of oxidizing agents, may proceed through radical intermediates.
ESR spectroscopy can be employed to detect and identify any transient radical species formed during the chemical reactions of this compound. acs.org The technique involves placing a sample in a strong magnetic field and irradiating it with microwaves. The absorption of microwaves by the unpaired electrons provides a characteristic spectrum with information about the structure and environment of the radical. acs.org Spin trapping, a technique where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical, is often used in conjunction with ESR to facilitate the detection of highly reactive species. acs.orgnih.gov
While no specific ESR studies on this compound were found in the provided search results, the potential for radical formation in its reactions makes ESR a pertinent analytical tool for mechanistic investigations. nih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating the components of a mixture, allowing for the individual identification and quantification of each substance. For an ionic compound like this compound, ion chromatography is a particularly suitable method.
Ion Chromatography (IC) for Aqueous and Particulate Analysis
Ion chromatography (IC) is a powerful technique for the separation and quantification of ions and polar molecules. nih.gov It is widely used for the analysis of anions and cations in various matrices, including aqueous solutions and particulate matter. mit.eduacs.org The analysis of the hydroxymethanesulfinate anion by IC involves its separation from other ions on an ion-exchange column, followed by detection, typically by conductivity. researchgate.net
Several studies have focused on the development of IC methods for the determination of hydroxymethanesulfonate (HMS). mit.eduacs.orgacs.org These methods are crucial for environmental analysis, where HMS can be an important sulfur-containing species in atmospheric water and aerosols. nih.gov An improved IC method has been described that allows for the efficient separation of sulfate (B86663) and HMS, enabling their individual identification and quantification. mit.edu
Table 3: Example of Ion Chromatography System Parameters for Hydroxymethanesulfonate Analysis
| Parameter | Description | Example Condition |
| Analytical Column | The stationary phase where ion separation occurs. | Anion-exchange column (e.g., alkyl quaternary ammonium (B1175870) functional group) researchgate.net |
| Eluent | The mobile phase that carries the sample through the column. | Carbonate/bicarbonate buffer |
| Flow Rate | The speed at which the eluent passes through the column. | 1.0 - 2.0 mL/min |
| Detection | The method used to detect the separated ions. | Suppressed conductivity |
| Retention Time | The time it takes for the hydroxymethanesulfinate anion to travel through the column. | Dependent on specific column and eluent conditions. |
Challenges in Separating Hydroxymethanesulfonate from Other S(IV) Species
A significant challenge in the chromatographic analysis of hydroxymethanesulfonate is its separation from other sulfur(IV) species, such as sulfite (SO₃²⁻) and bisulfite (HSO₃⁻). mit.edu Hydroxymethanesulfonate can dissociate into formaldehyde and sulfite, especially under the alkaline conditions often used in anion-exchange chromatography. wikipedia.orgacs.org This can lead to inaccurate quantification.
Furthermore, the retention times of hydroxymethanesulfonate and sulfite can be very similar, making their separation difficult. researchgate.net Some IC methods have shown that hydroxymethanesulfonate and bisulfite/sulfite are not separated and have the same retention time. researchgate.net This co-elution complicates the individual quantification of these species. To overcome these challenges, careful optimization of chromatographic conditions, such as the eluent composition and pH, is necessary. researchgate.netnih.gov In some cases, sample pretreatment may be required to stabilize the hydroxymethanesulfinate or to separate it from interfering sulfite. nih.gov The development of specialized columns and detection methods continues to address these separation challenges. mit.eduresearchgate.net
Mass Spectrometry Approaches for Speciation and Identification
Mass spectrometry (MS) offers powerful tools for the detailed chemical characterization of hydroxymethanesulfinate. It enables not only the detection of the molecule but also its differentiation from other sulfur-containing species, a critical aspect for understanding its role in various chemical systems.
Single-particle mass spectrometry (SPMS) is a real-time analytical technique that provides the size and chemical composition of individual aerosol particles. This methodology is particularly valuable for atmospheric science, where hydroxymethanesulfonate (HMS) has been identified as a significant component of winter haze. copernicus.org
In SPMS, individual particles are introduced into a vacuum and desorbed and ionized by a laser pulse. The resulting ions are then analyzed by a mass spectrometer to determine the particle's chemical makeup. Field measurements using a Single-Particle Aerosol Mass Spectrometer (SPAMS) have confirmed the presence of HMS in atmospheric aerosols by detecting its characteristic anion at a mass-to-charge ratio (m/z) of -111, corresponding to the [CH₂(OH)SO₃]⁻ ion. copernicus.org The ability of SPMS to analyze single particles provides insights into the mixing state and sources of HMS, which is often found to be internally mixed with other aerosol components. copernicus.org
Table 1: Key Findings from Single-Particle Mass Spectrometry Studies of Hydroxymethanesulfonate (HMS)
| Finding | Significance | Reference |
| Identification of HMS | Confirmed the presence of HMS in individual atmospheric particles. | copernicus.org |
| Characteristic Ion | Established m/z -111 as the key identifier for the HMS anion in negative ion mode SPMS. | copernicus.org |
| Correlation with Aerosol Water Content | The number of HMS-containing particles correlates strongly with aerosol water content, supporting its formation in the aqueous phase. | copernicus.org |
| Co-occurrence with other species | Provides data on other chemical species present in the same particles as HMS, aiding in source apportionment and formation pathway analysis. | acs.org |
Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures. Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile, polar compounds like hydroxymethanesulfinate.
In LC-MS, the components of a liquid sample are first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated components then enter the mass spectrometer for detection and identification. This approach has been successfully employed for the identification and quantification of HMS in atmospheric aerosol samples. acs.org For instance, a method using UHPLC coupled to a high-resolution Orbitrap mass spectrometer (UHPLC-LTQ-Orbitrap) has been reported for the definitive identification of HMS. acs.org
The choice of mobile phase is critical for successful LC-MS analysis. For MS compatibility, volatile buffers like formic acid are typically used instead of non-volatile acids such as phosphoric acid. sielc.com The development of a stable isotope dilution multiple reaction monitoring method using LC-MS/MS represents a highly accurate and precise approach for quantification. nih.gov This technique involves "spiking" a sample with a known quantity of an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C), which serves as an internal standard to correct for matrix effects and variations in instrument response.
Table 2: LC-MS Parameters for Hydroxymethanesulfinate Analysis
| Parameter | Description | Example/Note | Reference |
| Chromatography | UHPLC or HPLC | Provides separation from interfering species. | acs.orgepa.gov |
| Column | Reverse Phase (e.g., C18) | Suitable for polar analytes like HMS. | sielc.comnih.gov |
| Mobile Phase | Acetonitrile/Water with a volatile acid | Formic acid is a common choice for MS compatibility. | sielc.comnih.gov |
| Ionization | Electrospray Ionization (ESI) | Effective for polar, pre-charged, or easily ionizable molecules. | nih.gov |
| Mass Analyzer | High-Resolution MS (e.g., Orbitrap) or Tandem MS (e.g., Triple Quadrupole) | Orbitrap provides high mass accuracy for confident identification; Tandem MS provides high selectivity and sensitivity for quantification. | acs.orgnih.gov |
Methodological Challenges in Environmental and Complex Matrix Quantification
Despite the advancements in analytical technology, the quantification of hydroxymethanesulfinate in complex environmental samples, such as atmospheric aerosols, remains a significant challenge. acs.orgnih.gov
One of the primary difficulties arises from its chemical similarity to other sulfur species, particularly sulfate. In techniques like Aerosol Mass Spectrometry (AMS), the fragmentation patterns of HMS can overlap with those of sulfate and various organic compounds. acs.orgnih.gov This lack of unique fragment ions complicates the deconvolution of mass spectra and can lead to misidentification or inaccurate quantification, with HMS sometimes being inadvertently included in the reported sulfate concentration. nih.gov
Another challenge is the potential instability of hydroxymethanesulfinate and related S(IV) adducts during the sampling and analysis process. researchgate.net Changes in pH or temperature can cause HMS to dissociate back into formaldehyde and bisulfite, leading to an underestimation of its concentration. epa.gov Furthermore, in complex matrices, other components can interfere with the analysis. For example, in ion chromatography, the peak for HMS can overlap with the much larger sulfate peak, affecting the accuracy of integration and quantification, especially at low HMS concentrations. acs.org
The complex and variable composition of environmental samples, often referred to as the "matrix effect," can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. The use of appropriate internal standards, as in isotope dilution methods, is crucial to mitigate these effects. nih.gov The potential for the loss of volatile precursors or the analyte itself during sample preparation and evaporation stages also presents a hurdle for accurate measurement. nih.gov
Overcoming these challenges often requires a multi-faceted approach, combining different analytical techniques for a more complete picture. For instance, using a specific and robust separation method like ion chromatography or LC prior to MS detection is a key strategy to isolate HMS from interfering species. acs.orgacs.org
Materials Science Applications of Hydroxymethanesulfinates
Role in Polymerization Initiator Systems (Redox Polymerization)
One of the most significant industrial applications of hydroxymethanesulfinate salts is as a key component in redox polymerization initiator systems. wikipedia.org This method is particularly crucial for emulsion polymerization, a process used to manufacture a wide variety of synthetic polymers, including certain types of rubbers and plastics. nih.gov
In a typical redox system, an oxidizing agent is paired with a reducing agent (or "reductor"). The reaction between the two generates free radicals, which then initiate the polymerization of monomers. Hydroxymethanesulfinate salts serve as a powerful water-soluble reducing agent. A common redox pair involves an organic peroxide (the oxidizer) and sodium hydroxymethanesulfinate (the reducer). wikipedia.org
Table 1: Example of a Hydroxymethanesulfinate-Based Redox Initiator Pair
| Role | Chemical Compound | Function |
|---|---|---|
| Oxidizing Agent | tert-Butyl hydroperoxide | Accepts an electron, decomposes to form a free radical. |
| Reducing Agent | Sodium Hydroxymethanesulfinate | Donates an electron to the peroxide, facilitating radical generation. wikipedia.org |
This initiation system is integral to the production of various copolymers, such as styrene-butadiene rubber, which is vital for the tire industry.
Utilization in the Synthesis of Advanced Materials
The strong reducing capability of hydroxymethanesulfinate is harnessed for the synthesis and modification of various advanced materials, from metallic nanoparticles to specialized textiles.
The synthesis of metallic nanoparticles is a cornerstone of nanotechnology, and chemical reduction is one of the most common, cost-effective, and versatile methods for their production. mdpi.comnih.gov This process involves the reduction of a metal salt precursor in a solution, leading to the nucleation and growth of nanoparticles. The choice of reducing agent is critical as it influences the reaction rate and, consequently, the final size and shape of the nanoparticles. mdpi.com
Given its nature as a potent reducing agent, the hydroxymethanesulfinate ion is a suitable candidate for this process. wikipedia.org It can reduce various noble metal salts (e.g., salts of gold, palladium, or silver) in an aqueous solution to their metallic state, forming nanoparticles. The process allows for control over particle morphology by adjusting parameters such as reactant concentration, temperature, and the presence of stabilizing agents or surfactants. mdpi.comresearchgate.net While many reducing agents are used for nanoparticle synthesis, the water solubility and strong reducing potential of hydroxymethanesulfinates make them a viable option.
Furthermore, redox-active materials can be used for the in situ synthesis of nanoparticles within a larger matrix. For example, redox-active hydrogels have been employed to reduce metal salt solutions that diffuse into the gel, resulting in the formation of well-defined metal nanoparticles directly within the hydrogel network. utwente.nl This demonstrates a sophisticated application of redox chemistry, a principle that could be extended to systems utilizing hydroxymethanesulfinate.
The textile industry has long been the principal user of hydroxymethanesulfinates, particularly sodium hydroxymethanesulfinate (Rongalite). wikipedia.org Its primary role is as a reducing agent in dyeing and printing processes.
Vat Dyeing: Vat dyes are a class of water-insoluble dyes that must be chemically reduced to a soluble "leuco" form before they can be applied to a fiber. Hydroxymethanesulfinate is used as the reducing agent in this step. Once absorbed by the textile, the leuco dye is re-oxidized to its insoluble, colored form, trapping it firmly within the fiber.
Discharge Printing: This technique involves applying a paste containing a reducing agent to a previously dyed fabric. The reducing agent destroys the dye in the printed areas, creating a white or light-colored pattern. Hydroxymethanesulfinate is highly effective for this purpose, providing sharp and clear discharge prints. wikipedia.org
Stripping: It is also used for stripping or removing color from dyed fabrics that were processed incorrectly, allowing for re-dyeing.
Beyond textiles, hydroxymethanesulfinates are listed as being used in the manufacturing of synthetic rubber and other chemical preparations, highlighting their role as versatile process additives in the polymer industry. nih.gov
Development of Supramolecular Materials and Gels
Supramolecular chemistry, which focuses on systems held together by non-covalent interactions, has led to the creation of "smart" materials that can respond to external stimuli. Hydrogels—three-dimensional polymer networks that can absorb large amounts of water—are a key class of these materials.
A particularly advanced area of materials science involves the design of stimuli-responsive hydrogels. Redox-responsive hydrogels are designed to undergo a structural change in the presence of a specific oxidizing or reducing environment. advancedsciencenews.com A common strategy for creating such gels is to crosslink the polymer chains using disulfide bonds (-S-S-). These bonds are stable under normal conditions but can be cleaved by a reducing agent. nih.govresearchgate.net
The transition from a stable, crosslinked solid (gel) state to a liquid (sol) state upon the cleavage of these bonds can be programmed. The hydroxymethanesulfinate ion, as a potent reducing agent, has the potential to be used as a chemical trigger for this transition. By introducing a solution of magnesium or sodium hydroxymethanesulfinate to a disulfide-crosslinked hydrogel, the network could be induced to break down, releasing its aqueous content and any encapsulated molecules. advancedsciencenews.comnih.gov This provides a method for programming a material to disassemble on command.
The ability to trigger a sol-gel transition forms the basis for creating dynamic material systems capable of performing specific functions, such as on-demand payload delivery. A hydrogel loaded with a therapeutic agent could be designed to remain stable until it reaches a target environment, where the introduction of a reducing agent like hydroxymethanesulfinate would trigger the gel's dissolution and the rapid release of its contents. advancedsciencenews.com This approach is of great interest in biomedical fields, especially for targeting environments with naturally different redox potentials, such as tumor tissues. advancedsciencenews.comresearchgate.net
Beyond simple dissolution, redox stimuli can induce other dynamic behaviors. Researchers have developed organometallic hydrogels that exhibit reversible collapse and reswelling upon chemical oxidation and subsequent reduction. utwente.nl This type of reversible actuation, controlled by redox chemistry, opens the door to creating sophisticated dynamic systems like microfluidic valves or even artificial muscles, where a reducing agent like hydroxymethanesulfinate could play a role in the system's operational cycle.
Environmental Chemistry and Atmospheric Fate of Hydroxymethanesulfonate Hms
Atmospheric Formation Mechanisms
Hydroxymethanesulfonate is not directly emitted into the atmosphere but is formed through chemical reactions involving precursor gases. insightsonindia.comforumias.com The primary pathway for its formation is the aqueous-phase reaction of formaldehyde (B43269) and sulfur dioxide. caltech.eduosti.govuoregon.edu
Aqueous-Phase Reactions of Formaldehyde and Sulfur Dioxide
The formation of hydroxymethanesulfonate occurs in atmospheric aqueous phases, such as cloud and fog droplets, as well as in the water content of aerosol particles. uoregon.educopernicus.orgresearchgate.net The reaction involves dissolved sulfur dioxide (in its S(IV) oxidation state, which includes sulfurous acid and its dissociation products, bisulfite and sulfite) and formaldehyde. nih.gov This chemistry has been recognized since the mid-19th century and was later utilized for the atmospheric quantification of sulfur dioxide. nih.gov
The reaction can be summarized as the addition of a bisulfite ion to the carbonyl group of formaldehyde. This process is reversible, and the stability of the resulting hydroxymethanesulfonate is dependent on various environmental factors. nih.gov
Influence of Aerosol pH and Liquid Water Content on Formation
The formation of hydroxymethanesulfonate is significantly influenced by the pH and liquid water content of atmospheric aerosols. researchgate.netresearchgate.net Moderately acidic conditions, typically in the pH range of 3.2 to 5.8, are favorable for HMS formation. researchgate.net
Aerosol liquid water content is a crucial medium for the formation of HMS. copernicus.orgnih.gov Studies have shown a strong positive correlation between HMS concentrations and aerosol water content. copernicus.org Even in extremely cold environments where temperatures fall below freezing, the presence of supercooled liquid water within aerosol particles allows for the formation of HMS. insightsonindia.comforumias.com
The ionic strength of the aerosol solution also plays a complex role. copernicus.orgcopernicus.org Initially, an increase in ionic strength can enhance the rate of HMS formation. copernicus.org However, very high ionic strength can hinder the solubility of the precursor sulfur dioxide, leading to a decrease in the formation rate. copernicus.orgcopernicus.org
Environmental Presence and Distribution
Hydroxymethanesulfonate has been detected in various atmospheric environments across the globe, from polluted urban centers to remote marine and arctic regions. caltech.eduosti.govcopernicus.orgcopernicus.org
Detection in Atmospheric Aerosols and Fog Water
Hydroxymethanesulfonate is a notable organosulfur species found in ambient aerosols. copernicus.orgcopernicus.org Its presence has been confirmed through various analytical techniques, including ion chromatography and aerosol mass spectrometry. nih.govcopernicus.org In some instances, particularly during severe winter haze events, HMS can be misidentified as sulfate (B86663) in routine measurements. nih.govcopernicus.org
Significant concentrations of HMS have also been identified in fog water. nih.govcaltech.edu Early studies in California's Central Valley revealed HMS concentrations as high as 300 micromoles per liter in fog samples, confirming that atmospheric water droplets are a significant medium for its formation and accumulation. nih.govcaltech.edu Research in an Arctic oil field also detected HMS in submicrometer atmospheric aerosols during frequent late summer fog events. caltech.eduosti.gov
Global and Regional Concentration Patterns
The concentration of hydroxymethanesulfonate exhibits considerable spatial and seasonal variability. copernicus.org The highest concentrations are typically found in polluted regions with high emissions of its precursors, sulfur dioxide and formaldehyde. copernicus.org
Global modeling studies indicate that East Asia, particularly northern China, experiences the highest HMS concentrations, followed by Europe and North America. researchgate.netcopernicus.org In northern China, winter haze episodes are often associated with elevated HMS levels, with average concentrations reaching 1–3 µg m⁻³. copernicus.org In Shijiazhuang, China, HMS concentrations as high as 7.6 μg m⁻³ have been observed. nih.govnih.gov
In contrast, lower but still detectable concentrations are found in other regions. For example, samples from Singapore showed HMS levels of approximately 0.6 μg m⁻³. nih.govnih.gov Measurements from over 150 sites across the United States also suggest the ubiquitous presence of at least trace amounts of HMS. nih.gov A study in a continental city, Nanjing, China, reported HMS levels of 0.30±0.10 μg m⁻³, while in the marine atmosphere of the Yellow Sea and Bohai Sea, the concentration was 0.05±0.01 μg m⁻³. copernicus.orgcopernicus.org In the unique environment of Fairbanks, Alaska, exceptionally high concentrations of HMS have been recorded during winter, where it can be a major component of aerosol sulfur. acs.orgnih.gov
The following table provides a summary of observed hydroxymethanesulfonate concentrations in various locations:
Observed Hydroxymethanesulfonate (HMS) Concentrations in Different Regions| Location | Concentration | Notes |
|---|---|---|
| Shijiazhuang, China | Up to 7.6 µg m⁻³ | nih.govnih.gov |
| Northern China (winter) | 1–3 µg m⁻³ (average) | copernicus.org |
| Nanjing, China | 0.30 ± 0.10 µg m⁻³ | copernicus.orgcopernicus.org |
| Yellow and Bohai Seas | 0.05 ± 0.01 µg m⁻³ | copernicus.orgcopernicus.org |
| Singapore | ~0.6 µg m⁻³ | nih.govnih.gov |
| Arctic Oil Field | Up to 1.6 ng/m³ | caltech.edu |
| Fairbanks, Alaska | High concentrations, comparable to sulfate in some cases | acs.orgnih.gov |
| Bakersfield, California (fog water) | Up to 300 µM | nih.govcaltech.edu |
Influencing Factors on Atmospheric Hydroxymethanesulfonate Chemistry
Several interconnected factors govern the formation, stability, and concentration of hydroxymethanesulfonate in the atmosphere.
The availability of its precursors, formaldehyde and sulfur dioxide, is a primary determinant of HMS formation. uoregon.edu The competition between formaldehyde and other oxidants, such as ozone and hydrogen peroxide, for reaction with sulfur dioxide also plays a key role, influencing the seasonality of HMS, with higher levels often observed in colder periods. nih.govcopernicus.org
Meteorological conditions are also highly influential. Low temperatures can enhance the solubility of both sulfur dioxide and formaldehyde in aerosol water, thereby facilitating HMS production. nih.gov This is particularly evident in cold regions like Fairbanks, Alaska, where high HMS concentrations are observed at sub-zero temperatures. forumias.comnih.gov Relative humidity is a critical factor as it directly impacts the aerosol liquid water content, a necessary medium for the aqueous-phase reactions that form HMS. copernicus.orgcopernicus.org
The chemical composition of aerosols, including their acidity (pH) and ionic strength, significantly modulates HMS chemistry. researchgate.netcopernicus.orgcopernicus.org As mentioned, a moderately acidic pH range is optimal for formation. researchgate.net The presence of other aerosol components, such as ammonium (B1175870), can influence aerosol acidity and thus impact HMS formation. insightsonindia.comforumias.com Furthermore, the lifetime of HMS in the atmosphere is affected by pH, with decomposition being slower at lower pH values. nih.gov
The following table summarizes the key factors influencing atmospheric hydroxymethanesulfonate chemistry:
Factors Influencing Atmospheric Hydroxymethanesulfonate (HMS) Chemistry| Factor | Influence on HMS Chemistry |
|---|---|
| Precursor Availability | |
| Formaldehyde (HCHO) | A primary reactant for HMS formation. uoregon.edu |
| Sulfur Dioxide (SO₂) | A primary reactant for HMS formation. uoregon.edu |
| Meteorological Conditions | |
| Temperature | Lower temperatures increase the solubility of HCHO and SO₂, favoring HMS formation. nih.gov |
| Relative Humidity | Higher relative humidity increases aerosol liquid water content, providing the medium for HMS formation. copernicus.orgcopernicus.org |
| Aerosol Properties | |
| Aerosol Liquid Water Content | Essential medium for the aqueous-phase formation of HMS. copernicus.orgnih.gov |
| Aerosol pH | Moderately acidic conditions (pH 3.2-5.8) are optimal for HMS formation. researchgate.net |
| Ionic Strength | Has a complex effect; moderate levels can enhance formation, while very high levels can be inhibitory. copernicus.orgcopernicus.org |
| Competing Chemical Reactions | |
| Oxidation of SO₂ by other oxidants | Competition from oxidants like ozone and hydrogen peroxide for SO₂ can limit HMS formation. nih.govcopernicus.org |
Temperature Dependence of Formation and Stability
The formation and stability of hydroxymethanesulfonate are highly dependent on ambient temperature. Lower temperatures generally favor the formation of HMS. This is primarily due to the increased solubility of its gaseous precursors, sulfur dioxide (SO₂) and formaldehyde (HCHO), in aqueous aerosols at colder temperatures.
Research conducted in Fairbanks, Alaska, a subarctic urban environment, has shown a strong temperature dependence of HMS concentrations. york.ac.uk Lower temperatures significantly facilitate HMS production by enhancing the solubility of both SO₂ and HCHO. york.ac.uk The effective Henry's law constant for SO₂ can increase by orders of magnitude as the temperature drops from 273 K to 235 K. york.ac.uk Similarly, the solubility of HCHO also increases dramatically at lower temperatures. york.ac.uk This enhanced solubility leads to higher aqueous-phase concentrations of the reactants, which can increase the HMS production rate by several orders of magnitude. york.ac.uk
The equilibrium of the HMS formation reaction also shifts towards the product side at lower temperatures. The equilibrium constant (K₁) for the reaction between bisulfite (HSO₃⁻) and formaldehyde has been determined as a function of temperature. The relationship can be described by the following equation:
log(1/K₁) = (2854 ± 59)/T - (3.0 ± 0.2) rsc.org
This equation demonstrates that the equilibrium constant for the dissociation of HMS decreases as the temperature (T, in Kelvin) decreases, thus favoring the stability of HMS at lower temperatures. The reaction enthalpy for this process has been calculated to be approximately -54.60 ± 1.10 kJ/mol, indicating that the formation of HMS is an exothermic process, which is more favorable at lower temperatures. rsc.org
However, the relationship is not always straightforward. In some atmospheric conditions, the temperature dependence of HMS can appear weaker, suggesting that other factors like the availability of precursors and the physical state of the aerosols (e.g., becoming glassy at extremely low temperatures) can also play a crucial role in modulating HMS concentrations. york.ac.uk
Correlation with Precursor Species and Other Atmospheric Components
The concentration of hydroxymethanesulfonate in the atmosphere shows significant correlations with its precursor species, sulfur dioxide (SO₂) and formaldehyde (HCHO), as well as with other key components of atmospheric aerosols. These correlations provide insights into the sources and formation pathways of HMS.
A strong correlation is often observed between HMS and sulfate (SO₄²⁻), another major sulfur-containing aerosol species. This is because both are formed in the aqueous phase, and their formation is influenced by similar factors such as aerosol liquid water content and pH. nih.gov For instance, a study in Fairbanks reported Pearson correlation coefficients (R) between HMS and sulfate of 0.58 and 0.78 during two different winter periods. nih.govcopernicus.org
Furthermore, HMS concentrations are also well-correlated with the total fine particulate matter (PM₂.₅) mass and the organic aerosol (OA) fraction. nih.gov This is because organic aerosols can contribute significantly to the aerosol liquid water content, providing a medium for HMS formation. nih.gov The correlation with PM₂.₅ mass highlights the role of HMS as a contributor to particulate pollution, especially during haze events. nih.gov In the North China Plain, HMS concentrations were found to have a strong positive correlation with aerosol water content (r=0.92). whiterose.ac.uk
The following table summarizes the observed correlations between HMS and other atmospheric components from a study in Fairbanks, Alaska:
| Correlated Species | Pearson Correlation Coefficient (R) - Winter 2020 | Pearson Correlation Coefficient (R) - Winter 2021 |
| Sulfate (SO₄²⁻) | 0.58 | 0.78 |
| PM₂.₅ Mass | 0.57 | 0.60 |
| Sulfur Dioxide (SO₂) | 0.40 | 0.34 |
| Organic Aerosol (OA) | 0.50 | 0.61 |
Data sourced from a study conducted in Fairbanks, Alaska. nih.gov
Role of Nonvolatile Cations (e.g., Magnesium, Sodium, Calcium) in pH Regulation of Aerosols
The acidity, or pH, of atmospheric aerosols is a critical factor governing the formation and stability of hydroxymethanesulfonate. The equilibrium between HMS and its precursors (SO₂ and HCHO) is pH-dependent. Nonvolatile cations, such as magnesium (Mg²⁺), sodium (Na⁺), and calcium (Ca²⁺), play a significant role in regulating the pH of aerosols by neutralizing acidic species.
These cations are typically introduced into the atmosphere from natural sources like mineral dust and sea salt. Mineral dust often contains carbonates, such as calcium carbonate (CaCO₃) and magnesium carbonate (MgCO₃), which can react with and neutralize acidic components like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) present in aerosols. niwa.co.nz This neutralization process increases the pH of the aerosol, making it less acidic.
The presence of these base cations can act as a buffer, maintaining the aerosol pH in a range that can influence HMS chemistry. researchgate.net For instance, the formation of HMS is favored in moderately acidic conditions. While highly acidic conditions (low pH) favor the protonation of bisulfite to the less reactive sulfur dioxide, and highly alkaline conditions (high pH) can affect the availability of precursor species, a buffered pH can provide a more stable environment for HMS to exist.
However, the effectiveness of these cations in neutralizing aerosol acidity depends on their chemical form. Studies have shown that a significant portion of magnesium in aerosols can be present in the form of phyllosilicates, which are much less reactive than carbonates. rsc.org This suggests that the contribution of magnesium to aerosol neutralization might be less than that of calcium, which is more commonly found as the more reactive calcite. rsc.org
Thermodynamic models like ISORROPIA-II are used to predict aerosol pH and take into account the concentrations of these nonvolatile cations (Na⁺, K⁺, Ca²⁺, Mg²⁺) along with other inorganic and organic species and meteorological parameters. copernicus.org These models have shown that in the absence of crustal cations from mineral dust, the pH of aerosols could be significantly lower.
Degradation Pathways and Environmental Persistence
The ultimate fate of hydroxymethanesulfonate in the environment is determined by its degradation pathways and its persistence in various environmental compartments.
Atmospheric Degradation Processes
In the atmosphere, hydroxymethanesulfonate is relatively resistant to oxidation by common atmospheric oxidants such as ozone (O₃) and hydrogen peroxide (H₂O₂). However, it can be degraded through reaction with the hydroxyl radical (·OH), which is a highly reactive and important oxidant in the atmosphere. niwa.co.nz
The oxidation of HMS by the ·OH radical occurs in the aqueous phase of aerosols and clouds. Theoretical studies have elucidated the mechanism of this reaction. The process is initiated by the addition of the ·OH radical to the HMS molecule, forming a short-lived intermediate complex. This complex then undergoes further reaction, leading to the formation of dihydroxymethane (CH₂(OH)₂) and the sulfite (B76179) radical anion (SO₃˙⁻). nih.gov
The reaction can be summarized as follows:
HOCH₂SO₃⁻ + ·OH → [HOCH₂(·OH)SO₃⁻] (intermediate complex) → CH₂(OH)₂ + SO₃˙⁻ nih.gov
The resulting sulfite radical anion (SO₃˙⁻) can then react with molecular oxygen (O₂) to form the sulfate radical anion (SO₅˙⁻), which can further participate in atmospheric sulfur chemistry. nih.gov
The rate of this degradation process is dependent on the concentration of ·OH radicals, which is in turn influenced by sunlight. Therefore, the atmospheric lifetime of HMS is expected to be shorter during the day when photochemical activity and ·OH radical concentrations are higher.
Long-Term Fate in Environmental Matrices
The long-term fate of hydroxymethanesulfonate in environmental matrices such as soil and water is not well-documented in the scientific literature. Most studies have focused on its presence and reactions in the atmosphere.
Once deposited from the atmosphere onto land or water surfaces, the persistence of HMS will depend on the specific environmental conditions. In aqueous environments, the stability of HMS is known to be pH-dependent. In more alkaline conditions, the equilibrium will shift, favoring the decomposition of HMS back to formaldehyde and sulfite. nih.gov
Studies on filter samples of atmospheric aerosols have provided some insights into the persistence of HMS. One study found that while HMS could be detected in filter samples for up to 60 days after collection, samples from Shijiazhuang, China, showed only minor traces of HMS four months later, suggesting decomposition during storage. york.ac.ukwhiterose.ac.uk In contrast, samples from Singapore did not show a clear decline over two months of monitoring. york.ac.uk This variability suggests that the stability of HMS on filter media can be influenced by factors such as sample composition and storage conditions.
After deposition, HMS in soil and water could potentially be degraded by microbial activity, although specific studies on this are lacking. The ultimate fate would likely involve the breakdown of the molecule into its simpler components, formaldehyde and sulfite. Formaldehyde is a biodegradable compound, and sulfite can be oxidized to sulfate, which is a common and stable sulfur species in the environment. The associated magnesium cation would enter the pool of dissolved minerals in soil and water systems. Further research is needed to fully understand the long-term persistence and transformation of hydroxymethanesulfonate in different environmental compartments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
